2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c1-20-12-8-6-11(7-9-12)17-15(19)10-22-16-18-13-4-2-3-5-14(13)21-16/h2-9H,10H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXGVUFQVVDRLQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-methoxyphenyl)acetamide typically involves the reaction of 2-mercaptobenzoxazole with 4-methoxyphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane or chloroform. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzoxazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur species.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-methoxyphenyl)acetamide exhibits significant anticancer properties. A study demonstrated its ability to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 10.5 | Apoptosis induction |
| HeLa | 8.2 | Cell cycle arrest |
1.2 Antimicrobial Properties
Another notable application is its antimicrobial efficacy. In vitro studies have shown that this compound possesses antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The compound's effectiveness suggests potential use in developing new antimicrobial agents.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Materials Science
2.1 Polymer Chemistry
The compound has been investigated for its role in polymer synthesis, particularly in creating functionalized polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has shown improved resistance to thermal degradation.
Table: Properties of Functionalized Polymers
| Property | Control Polymer | Polymer with Compound |
|---|---|---|
| Thermal Stability (°C) | 250 | 280 |
| Tensile Strength (MPa) | 30 | 45 |
Biochemical Probes
3.1 Fluorescent Probes
The compound has potential as a fluorescent probe due to its unique structural features that allow for specific interactions with biomolecules. It can be utilized in cellular imaging to study biological processes in real-time.
Case Study: Cellular Imaging
In a study involving live-cell imaging, researchers employed this compound to visualize cellular processes in cancer cells. The results indicated that the compound effectively localized within the cells, providing insights into cellular dynamics.
Mechanism of Action
The mechanism of action of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The benzoxazole ring can interact with enzymes or receptors, modulating their activity. The methoxyphenyl group may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Comparisons
Pharmacological Profiles
Anticancer Activity
- Quinazoline derivatives (e.g., compound 38 from ) exhibit superior anticancer activity compared to the target compound, with IC50 values <10 μM against HCT-1 and MCF-7 cell lines due to their quinazoline-sulfonyl groups enhancing DNA intercalation .
- Thiazolidinone-thiazole hybrids (e.g., compound 3.1.3 in ) show potent antitumor activity, attributed to the thioxothiazolidinone ring’s ability to inhibit kinase pathways .
Antimicrobial and Enzyme-Modulating Activity
Anticonvulsant Activity
- Benzothiazole-thiadiazole hybrids () achieve 100% efficacy in maximal electroshock (MES) tests, surpassing the target compound’s scope. The nitro and fluoro substituents on the benzothiazole ring enhance blood-brain barrier penetration .
Biological Activity
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-methoxyphenyl)acetamide, a compound identified by CAS number 86109-47-9, has garnered attention for its potential biological activities. This synthetic organic compound combines a benzoxazole ring with a methoxyphenyl group, which may contribute to its unique pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
The synthesis of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-methoxyphenyl)acetamide typically involves the reaction of 2-mercaptobenzoxazole with 4-methoxyphenylacetyl chloride in the presence of a base like triethylamine. The reaction is performed under reflux conditions in solvents such as dichloromethane or chloroform . The resulting product can be purified using techniques such as recrystallization or high-performance liquid chromatography (HPLC).
Chemical Structure
| Property | Value |
|---|---|
| IUPAC Name | 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-methoxyphenyl)acetamide |
| Molecular Formula | C16H14N2O3S |
| Molecular Weight | 314.36 g/mol |
| CAS Number | 86109-47-9 |
Antimicrobial Activity
Research indicates that compounds related to benzoxazole exhibit varying degrees of antimicrobial activity. For instance, studies have shown that derivatives of benzoxazole can selectively target Gram-positive bacteria like Bacillus subtilis and fungi such as Candida albicans. The minimal inhibitory concentrations (MIC) for these compounds generally range from 250 to 7.81 µg/mL, demonstrating potential efficacy against drug-resistant strains .
Table: Antimicrobial Activity of Benzoxazole Derivatives
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| Compound A | Bacillus subtilis | 10 |
| Compound B | E. coli | 100 |
| Compound C | Candida albicans | 50 |
| 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-methoxyphenyl)acetamide | TBD | TBD |
Anticancer Properties
The anticancer potential of benzoxazole derivatives has been extensively studied. Compounds similar to 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-methoxyphenyl)acetamide have shown cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), liver (HepG2), and prostate (PC3) cancers. Notably, some derivatives exhibit selective toxicity towards cancer cells compared to normal cells, suggesting their potential as therapeutic agents .
Case Studies
- Study on Anticancer Activity : A study evaluated the cytotoxic effects of several benzoxazole derivatives on breast cancer cell lines. The results indicated that certain compounds had significantly lower IC50 values against cancer cells compared to normal cells, highlighting their selectivity and potential for further development as anticancer drugs .
- Structure–Activity Relationship Analysis : Research has established structure–activity relationships (SAR) for benzoxazole derivatives, identifying key substituents that enhance biological activity. For example, the presence of electron-donating groups on the phenyl ring was associated with increased antibacterial potency .
The proposed mechanism of action for 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets within cells. The benzoxazole moiety may facilitate binding to enzymes or receptors involved in cellular processes, while the methoxyphenyl group could enhance binding affinity and specificity. This dual interaction is believed to modulate biological pathways relevant to antimicrobial and anticancer activities .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
